molecular formula C21H22ClN5OS B3036094 3-Amino-n-(4-chlorophenyl)-2-cyano-3-(4-(4-methoxyphenyl)piperazino)-2-propenethioamide CAS No. 338966-42-0

3-Amino-n-(4-chlorophenyl)-2-cyano-3-(4-(4-methoxyphenyl)piperazino)-2-propenethioamide

Cat. No. B3036094
CAS RN: 338966-42-0
M. Wt: 428 g/mol
InChI Key: AHLYXZOWRKBMJH-FMQUCBEESA-N
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Description

The compound “3-Amino-n-(4-chlorophenyl)-2-cyano-3-(4-(4-methoxyphenyl)piperazino)-2-propenethioamide” is a complex organic molecule. It contains several functional groups, including an amino group (-NH2), a cyano group (-CN), a piperazino group (a type of cyclic amine), and a thioamide group (a sulfur analog of amides). These functional groups suggest that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

Again, without specific data, I can only provide a general analysis. The presence of multiple functional groups in this compound suggests that it could exhibit a variety of intermolecular interactions, such as hydrogen bonding (due to the amino group) and dipole-dipole interactions (due to the polar nature of the cyano and thioamide groups) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For instance, the amino group might participate in acid-base reactions, while the cyano group could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would likely be affected by the polar nature of its functional groups, and its melting and boiling points would depend on the strength of its intermolecular interactions .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Properties : This compound and its derivatives exhibit significant antimicrobial activities. For instance, a study by Bektaş et al. (2007) synthesized derivatives with demonstrated good to moderate antimicrobial effectiveness against various microorganisms, suggesting potential applications in antimicrobial treatments (Bektaş et al., 2007).

Kinetics and Reaction Mechanisms

  • Reaction Kinetics : Castro et al. (2001) explored the kinetic reactions of similar compounds with alicyclic amines, revealing insights into their reaction mechanisms. This information is crucial for understanding how these compounds interact in different chemical environments (Castro et al., 2001).

Cytotoxicity and Antitumor Activity

  • Cytotoxicity Research : Compounds related to 3-Amino-n-(4-chlorophenyl)-2-cyano-3-(4-(4-methoxyphenyl)piperazino)-2-propenethioamide have been studied for their cytotoxic effects. Hassan et al. (2014) synthesized derivatives and assessed their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan et al., 2014).

Synthesis and Characterization

  • Chemical Synthesis and Characterization : The synthesis and characterization of these compounds are crucial for their scientific applications. Wujec and Typek (2023) detailed the synthesis of a novel compound similar in structure, providing insights into the synthetic pathways and structural analysis (Wujec & Typek, 2023).

Crystal Structure and Molecular Docking Studies

  • Crystallography and Molecular Docking : The understanding of the crystal structure of these compounds aids in their application in scientific research. Okasha et al. (2022) synthesized a compound and performed crystallographic studies along with antimicrobial activity screening, providing a comprehensive analysis of its structural and functional properties (Okasha et al., 2022).

Solvent-Polarity Reconfigurable Logic Gates

  • Reconfigurable Logic Gates : The ability of these compounds to function as reconfigurable logic gates in different solvent polarities opens new avenues for their application in material science. A study by Gauci and Magri (2022) demonstrated the synthesis and application of compounds as fluorescent logic gates, showcasing their versatility in different solvent conditions (Gauci & Magri, 2022).

Future Directions

Given the interesting structural features of this compound, it could be a worthwhile subject for further study. Potential research directions could include exploring its synthesis and reactivity, investigating its physical and chemical properties, and studying its biological activity .

properties

IUPAC Name

(E)-3-amino-N-(4-chlorophenyl)-2-cyano-3-[4-(4-methoxyphenyl)piperazin-1-yl]prop-2-enethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5OS/c1-28-18-8-6-17(7-9-18)26-10-12-27(13-11-26)20(24)19(14-23)21(29)25-16-4-2-15(22)3-5-16/h2-9H,10-13,24H2,1H3,(H,25,29)/b20-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLYXZOWRKBMJH-FMQUCBEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=C(C#N)C(=S)NC3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)/C(=C(\C#N)/C(=S)NC3=CC=C(C=C3)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-n-(4-chlorophenyl)-2-cyano-3-(4-(4-methoxyphenyl)piperazino)-2-propenethioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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